molecular formula C19H12BrFN4OS B2680372 3-(3-Bromophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111260-60-6

3-(3-Bromophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2680372
CAS RN: 1111260-60-6
M. Wt: 443.29
InChI Key: ZNKVFZPPAITNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H12BrFN4OS and its molecular weight is 443.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Activity: Derivatives of 1,2,4-oxadiazoles, including those combined with other heterocyclic structures like triazoles and thiadiazoles, have shown promising antimicrobial and antifungal activities. These activities have been observed against a range of bacterial and fungal species, highlighting their potential as lead compounds for the development of new antimicrobial agents (Bayrak et al., 2009), (Menteşe et al., 2015).

Insecticidal Activity

  • Insecticidal Activity: Some analogs containing 1,3,4-oxadiazole rings demonstrated significant insecticidal properties against pests like the diamondback moth, suggesting their utility in agricultural pest management strategies (Qi et al., 2014).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant and Anti-inflammatory Activities: Certain benzimidazole derivatives containing oxadiazole rings exhibited notable antioxidant and anti-inflammatory effects, indicating their potential in the development of therapeutic agents targeting oxidative stress and inflammation-related diseases (Koçyiğit-Kaymakçıoğlu et al., 2012).

Applications in Material Science and Chemical Synthesis

  • Corrosion Inhibition: 1,3,4-Oxadiazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments, providing valuable insights into their applications in material protection and industrial maintenance (Ammal et al., 2018).

Drug Design and Pharmacological Potential

  • Pharmacological Evaluation: Computational and pharmacological evaluations of novel oxadiazole and pyrazole derivatives for their potential toxicity, tumor inhibition, and analgesic and anti-inflammatory actions have been conducted, showcasing their versatility in drug design and development (Faheem, 2018).

properties

IUPAC Name

3-(3-bromophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4OS/c20-13-5-3-4-12(10-13)19-22-17(26-25-19)11-27-18-9-8-16(23-24-18)14-6-1-2-7-15(14)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKVFZPPAITNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

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